molecular formula C12H21NOS2 B14537327 (2-Oxocyclohexyl)methyl diethylcarbamodithioate CAS No. 62022-83-7

(2-Oxocyclohexyl)methyl diethylcarbamodithioate

Cat. No.: B14537327
CAS No.: 62022-83-7
M. Wt: 259.4 g/mol
InChI Key: RERDNFLOHSFKSL-UHFFFAOYSA-N
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Description

(2-Oxocyclohexyl)methyl diethylcarbamodithioate is an organic compound that features a cyclohexane ring with a ketone group at the second position and a methyl diethylcarbamodithioate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclohexyl)methyl diethylcarbamodithioate typically involves the reaction of cyclohexanone with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the final product. Industrial production may also incorporate additional purification steps to remove any impurities and to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclohexyl)methyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2-Oxocyclohexyl)methyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2-Oxocyclohexyl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Oxocyclohexyl)methyl diethylcarbamodithioate include other carbamodithioates and cyclohexanone derivatives. Examples include:

  • Methyl diethylcarbamodithioate
  • Cyclohexanone diethylcarbamodithioate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclohexane ring with a ketone group and a diethylcarbamodithioate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

62022-83-7

Molecular Formula

C12H21NOS2

Molecular Weight

259.4 g/mol

IUPAC Name

(2-oxocyclohexyl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C12H21NOS2/c1-3-13(4-2)12(15)16-9-10-7-5-6-8-11(10)14/h10H,3-9H2,1-2H3

InChI Key

RERDNFLOHSFKSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1CCCCC1=O

Origin of Product

United States

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